REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[OH:18].CCN(C(C)C)C(C)C>C(OCC)(=O)C>[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[OH:18])=[O:5]
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Name
|
|
Quantity
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2.91 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=O)Cl)C=CC=N1
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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NC1=C(C=CC=C1)O
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Name
|
|
Quantity
|
4.8 mL
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The organic mixture was washed with water and brine
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Type
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CONCENTRATION
|
Details
|
then concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was dissolved in ethanol/THF 1:1 (75 mL)
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Type
|
STIRRING
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Details
|
15% sodium hydroxide (25 mL) and the mixture was stirred at 50° C. for 45 min
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Duration
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45 min
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo to one third volume
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Type
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FILTRATION
|
Details
|
The solid was filtered
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Type
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WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)NC2=C(C=CC=C2)O)C=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.69 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |